molecular formula C11H10ClN3O B12928748 3-(((6-Chloropyrazin-2-yl)oxy)methyl)aniline CAS No. 642084-46-6

3-(((6-Chloropyrazin-2-yl)oxy)methyl)aniline

Cat. No.: B12928748
CAS No.: 642084-46-6
M. Wt: 235.67 g/mol
InChI Key: WGQMUWQUQPEQME-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((6-Chloropyrazin-2-yl)oxy)methyl)aniline typically involves the reaction of 6-chloropyrazine-2-carbaldehyde with aniline in the presence of a suitable base and solvent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(((6-Chloropyrazin-2-yl)oxy)methyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazines, quinones, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(((6-Chloropyrazin-2-yl)oxy)methyl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(((6-Chloropyrazin-2-yl)oxy)methyl)aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with DNA to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific oxy-methyl linkage and the presence of both aniline and chloropyrazine moieties. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

642084-46-6

Molecular Formula

C11H10ClN3O

Molecular Weight

235.67 g/mol

IUPAC Name

3-[(6-chloropyrazin-2-yl)oxymethyl]aniline

InChI

InChI=1S/C11H10ClN3O/c12-10-5-14-6-11(15-10)16-7-8-2-1-3-9(13)4-8/h1-6H,7,13H2

InChI Key

WGQMUWQUQPEQME-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)COC2=CN=CC(=N2)Cl

Origin of Product

United States

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